2,3,5,6-Tetrafluorobenzoyl chloride

Nucleophilic aromatic substitution (SNAr) Acylation side reactions Reaction selectivity

2,3,5,6-Tetrafluorobenzoyl chloride (CAS 107535-73-9, molecular formula C₇HClF₄O, MW 212.53 g/mol) is a highly reactive fluorinated aromatic acyl chloride distinguished by a symmetric 2,3,5,6-tetrafluoro substitution pattern on the benzene ring. Unlike its positional isomer 2,3,4,5-tetrafluorobenzoyl chloride (CAS 94695-48-4), which serves as a key intermediate in fluoroquinolone antibiotic manufacturing (e.g., ofloxacin), the 2,3,5,6-isomer features a unique electronic profile where the para-position (C-4) retains a hydrogen atom, fundamentally altering its reactivity toward nucleophilic aromatic substitution.

Molecular Formula C7HClF4O
Molecular Weight 212.53 g/mol
CAS No. 107535-73-9
Cat. No. B033901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluorobenzoyl chloride
CAS107535-73-9
Molecular FormulaC7HClF4O
Molecular Weight212.53 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)C(=O)Cl)F)F
InChIInChI=1S/C7HClF4O/c8-7(13)4-5(11)2(9)1-3(10)6(4)12/h1H
InChIKeyAELMDUZWKHVPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluorobenzoyl Chloride (CAS 107535-73-9): A Symmetrically Substituted Fluorinated Acylating Agent for Selective Derivatization and Advanced Synthesis


2,3,5,6-Tetrafluorobenzoyl chloride (CAS 107535-73-9, molecular formula C₇HClF₄O, MW 212.53 g/mol) is a highly reactive fluorinated aromatic acyl chloride distinguished by a symmetric 2,3,5,6-tetrafluoro substitution pattern on the benzene ring . Unlike its positional isomer 2,3,4,5-tetrafluorobenzoyl chloride (CAS 94695-48-4), which serves as a key intermediate in fluoroquinolone antibiotic manufacturing (e.g., ofloxacin), the 2,3,5,6-isomer features a unique electronic profile where the para-position (C-4) retains a hydrogen atom, fundamentally altering its reactivity toward nucleophilic aromatic substitution [1]. This compound is primarily employed as an acylating agent for the introduction of the 2,3,5,6-tetrafluorobenzoyl moiety into amines, alcohols, and thiols, and has proven critical in medicinal chemistry for constructing selective carbonic anhydrase inhibitors, photoaffinity labels, and heterobifunctional cross-linking reagents [2].

Why 2,3,5,6-Tetrafluorobenzoyl Chloride Cannot Be Replaced by Other Fluorinated Benzoyl Chlorides: Positional Isomerism Dictates Reactivity and Selectivity


Fluorinated benzoyl chlorides are not interchangeable reagents. The number and position of fluorine substituents on the aromatic ring critically govern electrophilicity, susceptibility to nucleophilic aromatic substitution (SNAr), and the biological properties of derived conjugates. Pentafluorobenzoyl chloride, for instance, undergoes facile SNAr at the para-fluorine in the presence of strong nucleophiles, generating significant quantities of undesired 4-substituted byproducts that compromise reaction yield and purity [1]. The 2,3,4,5-isomer, optimized for fluoroquinolone synthesis, exhibits a distinct boiling point and reactivity profile tailored to that specific industrial process [2]. The 2,3,5,6-substitution pattern uniquely preserves a C–H bond at the para-position, sterically and electronically blocking the SNAr pathway while retaining sufficient electrophilicity for efficient acylation. This structural feature translates directly into measurable differences in selectivity—both chemical (absence of para-substitution side products) and biological (subnanomolar CA IX inhibition with 26-fold selectivity)—that are inaccessible to close analogs [3].

Quantitative Differentiation Evidence for 2,3,5,6-Tetrafluorobenzoyl Chloride: Head-to-Head Comparisons Against Closest Analogs


Para-Fluorine Absence Prevents Nucleophilic Aromatic Substitution Side Reactions: Direct Comparison with Pentafluorobenzoyl Chloride

In a 2025 study, pentafluorobenzoyl chloride was reacted with 1,1,1,3,3,3-hexafluoropropan-2-ol, yielding the expected ester (1) alongside a significant quantity of the SNAr byproduct 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate (2) [1]. The SNAr side product constituted Fraction 2 (55–60 °C at 1.3 torr, 23.38 g) at 89 mol% purity, representing approximately 23% of the total crude mass (102.4 g) [1]. This side reaction occurs exclusively at the para-fluorine position of the pentafluorophenyl ring. 2,3,5,6-Tetrafluorobenzoyl chloride, which bears a hydrogen at the para-position, is structurally incapable of undergoing this SNAr pathway, thereby eliminating this major source of yield loss and purification burden [1].

Nucleophilic aromatic substitution (SNAr) Acylation side reactions Reaction selectivity Pentafluorobenzoyl chloride comparison

Subnanomolar CA IX Inhibition with 26-Fold Selectivity Over CA II: The 2,3,5,6-Tetrafluorobenzoyl Moiety Enables First-in-Class Tumor-Associated Carbonic Anhydrase Targeting

Vullo et al. (2004) reported that the 2,3,5,6-tetrafluorobenzoyl derivative of metanilamide exhibited an inhibition constant (Ki) of 0.8 nM against human carbonic anhydrase IX (hCA IX), the tumor-associated isozyme, with a selectivity ratio of 26.25 for CA IX over the ubiquitous CA II isozyme [1]. This was the first subnanomolar and rather selective CA IX inhibitor ever discovered [1]. In contrast, earlier perfluorinated (pentafluoro) CA inhibitors from the same research group, while potent against CA II/IV, showed high reactivity with thiol groups of cysteine and glutathione, leading to severe ocular side effects [2]. The 2,3,5,6-tetrafluorobenzoyl tail was specifically selected because it conferred potent CA inhibition while avoiding the undesired thiol reactivity characteristic of pentafluorinated analogs [2].

Carbonic anhydrase inhibition CA IX selectivity Tumor-associated isozyme Metanilamide derivative

Elimination of Thiol Reactivity: 2,3,5,6-Tetrafluorobenzoyl Derivatives Do Not React with Cysteine or Glutathione, Unlike Pentafluorinated Congeners

De Leval et al. (2004) explicitly demonstrated that while pentafluorinated carbonic anhydrase inhibitors previously reported by the same group (Scozzafava et al., J. Med. Chem. 2000, 43, 4542–4551) showed high reactivity with thiol groups of cysteine and glutathione—potentially leading to severe ocular side effects—the newly synthesized compounds bearing 2,3,5,6-tetrafluorobenzoyl tails did not react with cysteine or glutathione [1]. Furthermore, these 2,3,5,6-tetrafluorobenzoyl-containing sulfonamides produced a potent intraocular pressure (IOP) reduction of 13–21 mmHg at 1 h post-administration in hypertensive rabbits, compared to only 5 mmHg for the clinically used drug dorzolamide, with the effect maintained for 4–5 h [1].

Thiol reactivity Glutathione adduct formation Ocular safety Drug safety profiling

Unique Cl···O Halogen-Bonded Catemer in Solid State: Crystallographic Differentiation from All Other Fluorinated Benzoyl Chloride Analogs

A comprehensive crystallographic thesis by Dikundwar (2018) on organic fluorine in crystal engineering examined the solid-state structures of benzoyl chloride and its sequentially fluorinated analogs [1]. While almost all fluorinated derivatives pack through conventional C–H···O, C–H···F, C–H···Cl, Cl···F, C–H···π and π···π interactions, 2,3,5,6-tetrafluorobenzoyl chloride uniquely exhibited a Cl···O halogen-bonded catemer motif—a supramolecular arrangement not observed in any other fluorinated benzoyl chloride analog studied [1]. The thesis further quantified the influence of sequential fluorination on the σ-hole magnitude (VS,max) on the chlorine atom, establishing that 2,3,5,6-tetrafluoro substitution produces a distinctive electrostatic potential profile that rationalizes this anomalous packing behavior [1].

Crystal engineering Halogen bonding In situ cryocrystallography Solid-state organization

Superior Photoaffinity Label Activity: Tetrafluorobenzoyl-Taxol Conjugate Outperforms Non-Fluorinated Benzoyl Analog in Microtubule Targeting

Georg et al. (1994) synthesized and evaluated three taxol photoaffinity label analogs: N-(4-azidobenzoyl)-N-debenzoyltaxol (label 6), N-(4-azido-2,3,5,6-tetrafluorobenzoyl)-N-debenzoyltaxol (label 8), and 7-(4-azido-2,3,5,6-tetrafluorobenzoyl)taxol (label 9) [1]. Photoaffinity label 8, which incorporates the 4-azido-2,3,5,6-tetrafluorobenzoyl moiety, proved to be the most active taxol photoaffinity label synthesized to date while maintaining the most similar structure to the parent drug taxol [1]. The compound was synthesized via Schotten-Baumann acylation of N-debenzoyltaxol with 4-azido-2,3,5,6-tetrafluorobenzoyl chloride derived from 2,3,5,6-tetrafluorobenzoyl chloride [1].

Photoaffinity labeling Taxol (paclitaxel) Microtubule binding Tubulin polymerization

Heterobifunctional Cross-Linking Reagent Platform: 22% Calmodulin-Ca²⁺-ATPase Cross-Linking Efficiency with Radiolabeled 2,3,5,6-Tetrafluorobenzoyl Conjugate

Crocker et al. (1990) developed heterobifunctional cross-linking reagents incorporating the perfluorinated aryl azide derived from 2,3,5,6-tetrafluorobenzoyl chloride: succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate (9) and succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate (15) [1]. Reagent 15 was coupled to Lys-75 of calmodulin (CaM), and the radioiodinated monoadduct was photochemically cross-linked in a calcium-dependent manner to the porcine erythrocyte plasma membrane Ca²⁺,Mg²⁺-ATPase [1]. Densitometry analysis indicated a reproducible 22% cross-linking efficiency, which, accounting for micelle orientation effects rendering only ~50% of the ATPase accessible, corresponds to an actual cross-linking efficiency on the order of 40% [1]. These reagents were specifically designed with the 2,3,5,6-tetrafluorophenyl azide as the photoactive terminus because the tetrafluorinated system provides superior photochemical properties compared to non-fluorinated aryl azides [1].

Heterobifunctional cross-linking Photoaffinity reagent Protein-protein interaction Calmodulin

Optimal Application Scenarios for 2,3,5,6-Tetrafluorobenzoyl Chloride Based on Quantitative Differentiation Evidence


Synthesis of Selective Carbonic Anhydrase IX Inhibitors for Antitumor Drug Discovery

Use 2,3,5,6-tetrafluorobenzoyl chloride to acylate aromatic or heterocyclic sulfonamides bearing a free amino group. The resulting 2,3,5,6-tetrafluorobenzoyl-sulfonamide conjugates have demonstrated Ki = 0.8 nM against hCA IX with a selectivity ratio of 26.25 over CA II, representing the first subnanomolar selective CA IX inhibitor reported [1]. This specific substitution pattern simultaneously eliminates thiol reactivity with cysteine and glutathione that plagues pentafluorobenzoyl analogs, thereby avoiding the ocular and systemic toxicity liabilities that halted earlier perfluorinated CA inhibitor programs [2].

Esterification or Amidation in the Presence of Strong Nucleophiles Where SNAr Side Reactions Must Be Avoided

When conducting acyl chloride alcoholysis or aminolysis with strong nucleophiles (e.g., fluorinated alkoxides, thiolates), substitute pentafluorobenzoyl chloride with 2,3,5,6-tetrafluorobenzoyl chloride. As demonstrated by Kascheeva et al. (2025), pentafluorobenzoyl chloride generates approximately 23% of para-SNAr byproduct (89 mol% pure Fraction 2, 23.38 g from 102.4 g crude) under standard esterification conditions [3]. The 2,3,5,6-isomer, lacking the para-fluorine leaving group, is structurally incapable of this side reaction, ensuring higher product yield and simpler purification [3].

Construction of Photoaffinity Labels and Heterobifunctional Cross-Linking Reagents

For the synthesis of photoaffinity probes requiring both high biological activity retention and efficient photochemical cross-linking, employ 2,3,5,6-tetrafluorobenzoyl chloride to introduce the 4-azido-2,3,5,6-tetrafluorobenzoyl photoactive terminus. The resulting taxol photoaffinity label (label 8) was the most active analog in its class [4]. In heterobifunctional cross-linking applications, the succinimidyl ester conjugate demonstrated a reproducible 22% cross-linking efficiency (corrected to ~40%) in calmodulin-ATPase interaction studies [5].

Crystal Engineering and Solid-State Formulation Studies Requiring Predictable Supramolecular Organization

When solid-state properties such as crystallinity, stability, or halogen-bonding-driven packing are critical—for instance, in co-crystal design or formulation development—2,3,5,6-tetrafluorobenzoyl chloride offers a unique Cl···O halogen-bonded catemer motif not observed in any other fluorinated benzoyl chloride analog [6]. This distinctive packing mode, characterized by in situ cryocrystallography, may be exploited to engineer specific solid-state architectures unavailable from the 2,3,4,5- or pentafluoro isomers [6].

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